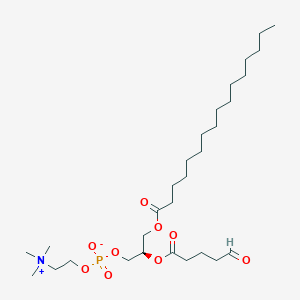
Povpc
説明
POVPC, or 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphorylcholine, is a derivative of oxidized Low-Density Lipoprotein (oxLDL), a proinflammatory lipid present in atherosclerotic lesions . It’s a type of oxidized phospholipid that can affect endothelial function .
Synthesis Analysis
This compound can be generated by the adventitious autoxidation of the aldehyde group during the chemical synthesis of this compound . It has also been shown that this compound induces Klf4 synthesis in VSMCs .
Molecular Structure Analysis
The molecular formula of this compound is C29H56NO9P . It has a molecular weight of 593.73 . The structure of this compound involves intra- and inter-molecular processes that control the role of oxidized lipids as inhibitors and promoters towards H2O2 permeation with different mechanisms depending on structure and composition .
Physical And Chemical Properties Analysis
This compound is a powder form substance . It has an empirical formula (Hill Notation) of C29H56NO9P and a CAS Number of 121324-31-0 .
科学的研究の応用
Point-of-Care Diagnostic Technologies
Miniaturization and Integration for Diagnostics : POVPC plays a significant role in the development of miniaturized and integrated diagnostic technologies, particularly in point-of-care (POC) settings. This includes advancements in microfluidic chips for microPCR, temperature cycling systems, and isothermal amplification techniques like loop-mediated isothermal amplification (LAMP). These technologies offer rapid, low-cost, and efficient diagnostic solutions, especially important in areas with limited infrastructure (Ahmad & Hashsham, 2012).
Advances in Genetic Point-of-Care Technologies : The development of new, miniaturized technologies for nucleic acid analysis has been driven by the need for fast, easy-to-use devices suitable for decentralized environments. This is crucial for the widespread application of molecular methods in medical practice, particularly for early diagnosis and personalized therapies based on nucleic acids analysis (Petralia & Conoci, 2017).
Smartphone-Based Mobile Digital PCR Devices : Development of smartphone-based mobile digital PCR (dPCR) devices has allowed for accurate DNA quantitative analysis in resource-limited settings. These devices, which integrate thermal cycling control, on-chip dPCR, data acquisition, and result analysis, are especially beneficial for point-of-care applications (Gou et al., 2018).
Impact on Public Funding and Science Valorisation
- Role in Science Valorisation : Public funding for science valorisation, like the ERC Proof-of-Concept Programme, demonstrates the significance of support in translating scientific discoveries into commercial and societal applications. This compound-related research benefits from such funding, fostering early valorisation of scientific discoveries (Munari & Toschi, 2021).
Applications in Molecular and Cellular Research
This compound in Inflammatory and Vascular Research : Research shows that this compound, a major product of phospholipid oxidation in chronic inflammation sites, influences macrophage metabolism and enhances pro-inflammatory potential. This has significant implications in understanding inflammatory responses and atherosclerosis (Ozhegov et al., 2008); (Pidkovka et al., 2007).
This compound in Endothelial Function and Atherosclerosis : Studies on this compound have also focused on its role in impairing endothelial function and vasodilation, highlighting its potential contribution to the development of atherosclerosis. This research offers new perspectives on targeting this compound in therapeutic approaches for vascular diseases (Yan et al., 2017).
Oxidized Phospholipids and Macrophage Activation : this compound's role in activating the NLRP3 inflammasome in macrophages, leading to the production of IL-1β, has been crucial in understanding its function in chronic inflammatory diseases. This reveals the impact of this compound on the inflammatory reaction at pathological sites (Yeon et al., 2017).
Reductive Metabolism and Proinflammatory Activity of this compound : Research into the metabolism of this compound in macrophages has shown that its reductive metabolism increases proinflammatory responses. This insight is vital for understanding the role of this compound in vascular inflammation and atherosclerotic lesion formation (Vladykovskaya et al., 2011).
Considerations for Future Research
Digital PCR and Clinical Applications : As this compound research evolves, considerations for its application in clinical scenarios are critical. The precision and reproducibility of dPCR, as applied in this compound research, could significantly enhance diagnostic, prognostic, and predictive tests, especially in cancer diagnostics and analysis of cfDNA (Huggett et al., 2015).
Chemical Recognition and Analysis of Oxidized Phospholipids : The development of methods for the detection and analysis of OxPLs like this compound is crucial for understanding their role in age-related diseases such as atherosclerosis. Advanced techniques in liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) have been pivotal in monitoring these biomarkers (Haller et al., 2014).
作用機序
Target of Action
POVPC, or 1-palmitoyl-2-(5’-oxovaleroyl) phosphatidylcholine, is an oxidized phospholipid found in oxidatively modified low-density lipoprotein (oxLDL) . Its primary target is the antiangiogenic receptor CD36 . CD36 is a multifunctional receptor involved in lipid metabolism, angiogenesis, and inflammation .
Mode of Action
This compound interacts with CD36, leading to a series of downstream effects. Activation of CD36 with this compound dose-dependently inhibits corneal neovascularization (CNV), a process that can be blocked by specific antibodies . This suggests that this compound’s interaction with CD36 plays a crucial role in its antiangiogenic effects.
Biochemical Pathways
This compound’s interaction with CD36 affects several biochemical pathways. For instance, it has been shown to downregulate the expression of VEGF-A, a key factor in angiogenesis . This modulation of VEGF-A expression suggests that this compound’s antiangiogenic effects may be partly mediated by its influence on this important angiogenic factor.
Pharmacokinetics
It is known that this compound can be found in oxldl, suggesting that its bioavailability may be influenced by the metabolism and distribution of these lipoproteins .
Result of Action
The activation of CD36 by this compound leads to the inhibition and regression of CNV . This is achieved through a direct effect on endothelial cells and partly by negatively regulating VEGF expression in macrophages . In high serum conditions, this compound inhibits the growth of vascular smooth muscle cells (VSMC), while in low serum conditions, it induces apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of serum can modulate the effects of this compound on cell growth and apoptosis . Moreover, the presence of oxLDL, which contains this compound, can also influence its bioavailability and hence its effects .
将来の方向性
Research on POVPC has suggested its potential role in treating lung disorders associated with endothelial barrier dysfunction . It has also been suggested that future research should focus on defining the clinical relevance of the interaction between this compound and platelets in cardiovascular disease .
特性
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-(5-oxopentanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56NO9P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28(32)36-25-27(39-29(33)21-18-19-23-31)26-38-40(34,35)37-24-22-30(2,3)4/h23,27H,5-22,24-26H2,1-4H3/t27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIDALSACBQVTN-HHHXNRCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56NO9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634936 | |
| Record name | (2R)-3-(Hexadecanoyloxy)-2-[(5-oxopentanoyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121324-31-0 | |
| Record name | 1-Palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121324310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-3-(Hexadecanoyloxy)-2-[(5-oxopentanoyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B124164.png)

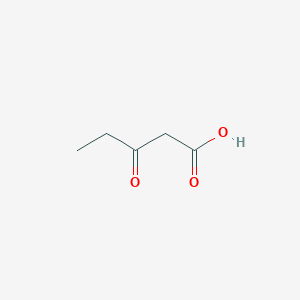
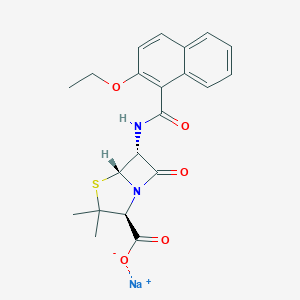

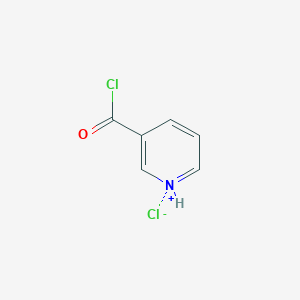
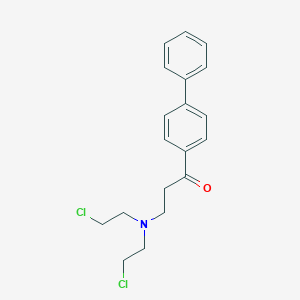

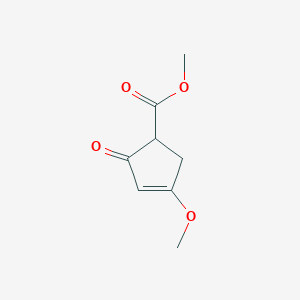
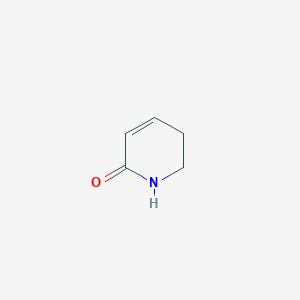
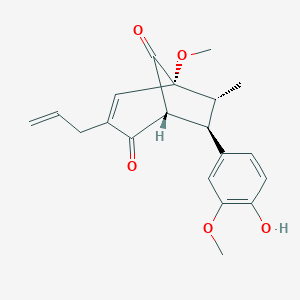
![1-Propanol, 2-[1-(3,3-dimethylcyclohexyl)ethoxy]-2-methyl-, 1-propanoate](/img/structure/B124202.png)

![(2R)-2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B124207.png)